molecular formula C6H4BF5KNO B1399946 Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate CAS No. 1953098-33-3

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate

Cat. No.: B1399946
CAS No.: 1953098-33-3
M. Wt: 251.01 g/mol
InChI Key: QOIUPXALPNCGEL-UHFFFAOYSA-N
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Scientific Research Applications

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate has numerous applications in scientific research, including:

Preparation Methods

The synthesis of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate typically involves the reaction of 5-(difluoromethoxy)pyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boronic acid derivatives, such as this compound, under mild and functional group-tolerant conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various solvents (such as tetrahydrofuran or dimethylformamide). The major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst during the Suzuki–Miyaura coupling reaction . This process, known as transmetalation, allows the formation of new carbon–carbon bonds by transferring the organic group from boron to palladium. The palladium catalyst then undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate can be compared with other boronic acid derivatives, such as:

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-fluorophenyl)trifluoroborate

These compounds share similar reactivity and applications in organic synthesis but differ in their specific substituents and resulting properties. This compound is unique due to the presence of the difluoromethoxy group, which can impart different electronic and steric effects compared to other substituents .

Properties

IUPAC Name

potassium;[5-(difluoromethoxy)pyridin-3-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF5NO.K/c8-6(9)14-5-1-4(2-13-3-5)7(10,11)12;/h1-3,6H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUPXALPNCGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)OC(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF5KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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